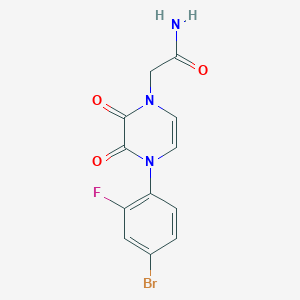![molecular formula C11H19NSi B2974130 2-[4-(Trimethylsilyl)phenyl]ethan-1-amine CAS No. 5112-61-8](/img/structure/B2974130.png)
2-[4-(Trimethylsilyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(Trimethylsilyl)phenyl]ethan-1-amine” is an organic compound with the CAS Number: 5112-61-8 . It has a molecular weight of 193.36 and its IUPAC name is 2-[4-(trimethylsilyl)phenyl]ethanamine . The compound appears as a liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H19NSi/c1-13(2,3)11-6-4-10(5-7-11)8-9-12/h4-7H,8-9,12H2,1-3H3 . This indicates that the compound contains a trimethylsilyl group attached to the phenyl ring, which is further connected to an ethanamine group.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4°C .Scientific Research Applications
Catalytic Applications
Transition-metal-catalyzed reductive amination employing hydrogen highlights the importance of amines, such as 2-[4-(Trimethylsilyl)phenyl]ethan-1-amine, in synthesizing primary, secondary, and tertiary alkyl amines. These amines are key functional groups in pharmaceuticals, agrochemicals, and materials, emphasizing the role of catalysis in enhancing reaction efficiencies and broadening the scope of amine synthesis through environmentally benign processes (Irrgang & Kempe, 2020).
Synthesis of Novel Compounds
The synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrate the utility of amines in generating compounds with potential applications in medicinal chemistry and material science. These findings underscore the versatility of amines in forming complex molecules with diverse functional properties (Issac & Tierney, 1996).
Material Science and Polymer Chemistry
Amines, including this compound, play a crucial role in the development of CO2-responsive polymers. These polymers, equipped with amine functional groups, exhibit unique properties in response to CO2 levels, offering potential applications in environmental sensing, drug delivery, and smart materials design (Lin & Théato, 2013).
Advanced Oxidation Processes
The review on ferrate(VI) and ferrate(V) oxidation of organic compounds, including amines, provides insights into the mechanisms and kinetics of oxidation processes. These processes are essential for the degradation of hazardous compounds in water treatment, illustrating the environmental applications of amines in advanced oxidation technologies (Sharma, 2013).
Analytical and Detection Methods
The development of molecular methods for the detection of biogenic amine-producing bacteria on foods underscores the importance of amines in food safety and quality control. These methods allow for the early detection of bacteria capable of producing biogenic amines, ensuring the safety and quality of food products (Landete et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-(4-trimethylsilylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)11-6-4-10(5-7-11)8-9-12/h4-7H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHCYDOLGZSBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2974047.png)
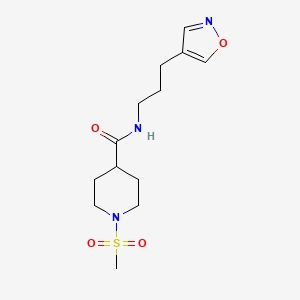

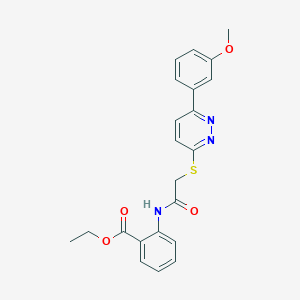
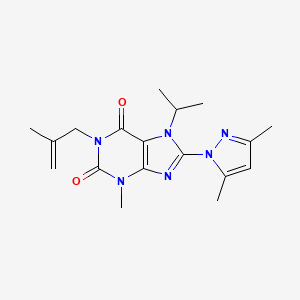
![N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2974056.png)

![N-(3-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2974058.png)
![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2974063.png)
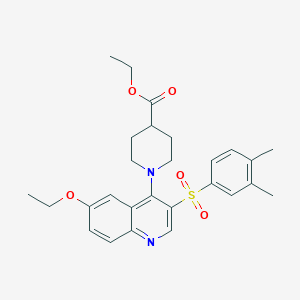
![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2974066.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2974067.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B2974068.png)
